![molecular formula C12H8N2O4 B11867734 [2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
[2,4'-Bipyridine]-3',5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4'-Bipyridine]-3',5-dicarboxylic acid is a heterocyclic compound consisting of two pyridine rings connected at the 2- and 4'-positions, with carboxylic acid groups at the 3' and 5 positions (Figure 1). This structural arrangement creates a versatile ligand for coordination chemistry, as the pyridine nitrogen atoms and carboxylate groups can participate in metal binding and hydrogen bonding. The compound’s asymmetry and functional group positioning make it distinct from other bipyridine dicarboxylic acid derivatives, enabling unique coordination geometries and supramolecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .
Industrial Production Methods
Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .
Scientific Research Applications
[2,4’-Bipyridine]-3’,5-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following bipyridine and pyridine dicarboxylic acid derivatives are structurally and functionally related to [2,4'-Bipyridine]-3',5-dicarboxylic acid:
Coordination Chemistry and Supramolecular Interactions
- This compound : The 3' and 5 carboxylate groups enable chelation of metal ions (e.g., Co²⁺, Zn²⁺), while the bipyridine core facilitates π-π stacking and hydrogen bonding. This combination supports the formation of 2D frameworks .
- 2,2'-Bipyridine-4,4'-dicarboxylic acid : Its symmetric structure allows for robust coordination with ruthenium in dye-sensitized solar cells, achieving high electron-transfer efficiency .
- Pyridine-3,5-dicarboxylic acid : The 3,5-carboxylate groups bridge lanthanide and transition metal ions, forming heterometallic compounds with magnetic relaxation behavior .
Physical and Chemical Properties
- Acidity : Carboxylic acid groups in ortho positions (e.g., pyridine-2,5-dicarboxylic acid) exhibit lower pKa values (~1.5–2.5) due to electron-withdrawing effects from the pyridine nitrogen, enhancing deprotonation and metal binding .
- Solubility : Asymmetric derivatives like this compound show lower aqueous solubility compared to symmetric analogs (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid), necessitating polar organic solvents for synthesis .
Research Findings and Case Studies
- Case Study 1 : A Co(II) complex of this compound showed a π-hole interaction energy of −34.8 kcal/mol, stabilizing its supramolecular structure .
- Case Study 2: 2,2'-Bipyridine-6,6'-dicarboxylic acid (CAS 4479-74-7) achieved 98% purity in mechanochemical synthesis, highlighting its utility in high-performance materials .
Biological Activity
[2,4'-Bipyridine]-3',5-dicarboxylic acid is a bipyridine derivative characterized by its two carboxylic acid groups at the 3' and 5' positions of one of the pyridine rings. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly in cancer research.
- Molecular Formula : C12H10N2O4
- Molecular Weight : 244.20 g/mol
- Structure : The compound features two nitrogen-containing pyridine rings, which contribute to its unique chemical interactions.
Cytotoxicity and Anticancer Properties
Research indicates that complexes formed from this compound exhibit notable cytotoxic effects against various cancer cell lines while showing reduced toxicity towards normal cells. This selective cytotoxicity is attributed to the compound's ability to bind DNA and proteins, influencing critical cellular processes such as apoptosis and cell signaling pathways. Notably, ruthenium complexes derived from this acid have demonstrated effective antioxidant properties and potential applications in targeted cancer therapies.
The biological activity of this compound is primarily mediated through its interaction with biomolecules:
- DNA Binding : Studies have shown that the compound can bind to calf thymus DNA via groove binding mechanisms, which may stabilize DNA and modulate gene expression.
- Protein Interaction : The compound's functional groups enhance its affinity for proteins, potentially influencing enzymatic activities and cellular signaling.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of ruthenium complexes derived from this compound on various cancer cell lines. The results indicated a higher selectivity for tumor cells compared to normal cells, with IC50 values significantly lower for cancer cells.
- DNA Binding Studies : Utilizing UV-visible spectroscopy and fluorescence spectroscopy, researchers assessed the binding interactions between this compound and calf thymus DNA. The findings suggested that the compound binds effectively via groove binding mechanisms, enhancing DNA stability.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing coordination complexes using [2,4'-Bipyridine]-3',5-dicarboxylic acid?
Hydrothermal synthesis is a common approach. For example, mixing the ligand with metal salts (e.g., Zn²⁺, Mn²⁺) in aqueous solutions at 110–120°C for 24–48 hours under autoclave conditions yields crystalline products. Adjusting pH and molar ratios (e.g., 1:1 for ligand-to-metal) can optimize coordination geometry . For bipyridine-carboxylate systems, stoichiometric control (e.g., 4:3 ligand-to-bipyridine ratio) ensures stable hydrogen-bonded frameworks .
Q. How should safety protocols be implemented when handling this compound in the lab?
Follow GHS guidelines: wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritation). Use fume hoods to minimize inhalation of dust/aerosols (Category 3 respiratory irritation). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves intermolecular interactions (e.g., O–H⋯N hydrogen bonds, π-π stacking) with bond lengths (~2.6–2.8 Å for H-bonds) and angles (~160–175°) .
- Elemental analysis: Confirms empirical formulas (e.g., C, H, N within ±0.3% of calculated values) .
- FT-IR: Identifies carboxylate stretches (~1680–1720 cm⁻¹ for C=O; ~1390–1450 cm⁻¹ for COO⁻ symmetric/asymmetric modes) .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of coordination polymers with this ligand?
Density Functional Theory (DFT) calculates interaction energies (e.g., π-hole/O interactions: ~-34.8 kcal/mol) and electron density distributions via QTAIM analysis. This predicts stability of supramolecular architectures, such as dimers with p-stacked ligands, and guides synthetic prioritization of metal-ligand combinations (e.g., Zn²⁺ vs. Mn²⁺) .
Q. What strategies resolve contradictions in crystallographic data for MOFs using this ligand?
- SHELX refinement: Use SHELXL for high-resolution data (R-factor <0.05) and twinned crystals. Apply restraints for disordered solvent molecules in MOF pores .
- Thermogravimetric analysis (TGA): Differentiate between coordinated water (weight loss at 80–120°C) and structural decomposition (>300°C) to validate stability .
- Powder XRD: Compare experimental vs. simulated patterns to detect phase impurities or framework collapse .
Q. How do substituent positions (3',5' vs. 4,4') on bipyridine-dicarboxylate ligands affect MOF properties?
- 3',5' substitution: Creates asymmetric coordination sites, favoring heterometallic frameworks (e.g., Tm³⁺-Zn²⁺ MOFs) with tunable luminescence .
- 4,4' substitution: Enhances π-π interactions for rigid 2D/3D networks, improving gas adsorption (e.g., H₂ storage) but reducing ligand flexibility .
Q. What role do non-covalent interactions play in stabilizing supramolecular assemblies of this ligand?
- Hydrogen bonds: O–H⋯N interactions (2.7–3.0 Å) form 2D sheets, while weaker C–H⋯O bonds (~3.2 Å) extend dimensionality .
- π-π stacking: Face-to-face bipyridine interactions (3.4–3.6 Å spacing) stabilize layered structures. Charge-assisted π-hole/O interactions (e.g., carboxylate O to pyridine C) contribute ~-15 kcal/mol to lattice energy .
Q. Methodological Tables
Table 1: Key Crystallographic Parameters for this compound Complexes
Property | Value (Example) | Source |
---|---|---|
Space group | Pnma (orthorhombic) | |
Unit cell dimensions | a = 16.11 Å, b = 33.58 Å | |
Hydrogen bond length (O–H⋯N) | 2.65 Å | |
π-π stacking distance | 3.52 Å |
Table 2: Comparison of MOF Performance Based on Ligand Substitution
Ligand Position | Application | Advantage | Limitation |
---|---|---|---|
3',5' | Luminescent sensors | Tunable Eu³⁺/Tb³⁺ emission | Lower thermal stability |
4,4' | Gas storage | High surface area (>1000 m²/g) | Framework rigidity limits flexibility |
Properties
Molecular Formula |
C12H8N2O4 |
---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
OEONEEUUXCDPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.